Digitalin - 752-61-4

Digitalin

Catalog Number: EVT-1539237
CAS Number: 752-61-4
Molecular Formula: C36H56O14
Molecular Weight: 712.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Digitalin is a cardenolide glycoside. It is functionally related to a gitoxigenin.
Digitalin is a natural product found in Digitalis viridiflora, Cryptostegia grandiflora, and Digitalis parviflora with data available.
Digitalin is a glycoside compound, extracted from the leaves and seeds of the common foxglove, with anti-arrhythmic property. Digitalin inhibits the enzymatic activity of the sodium-potassium ATPase pump in cardiac tissue, thereby increasing intracellular sodium and calcium levels and providing a positive inotropic effect. This results in increased force of myocardial muscle contraction. This agent also has a vagal effect on the parasympathetic nervous system, and as such slows the ventricular heart rate as well as helps eliminate fluid from body tissues.
Source

Digitalin is extracted from the leaves of Digitalis purpurea and Digitalis lanata. These plants contain various glycosides, with digitalin being one of the most prominent compounds utilized in pharmacology. The extraction process typically involves drying the leaves and using solvents to isolate the glycosides.

Classification

Digitalin falls under the category of cardiac glycosides, which are compounds that exert a positive inotropic effect on cardiac muscle. This means they enhance the strength of heart contractions, making them valuable in treating conditions like heart failure.

Synthesis Analysis

Methods

The synthesis of digitalin can be approached through several methods:

  1. Natural Extraction: The primary method involves extracting digitalin from Digitalis plants using organic solvents like ethanol or methanol. This method preserves the structural integrity of the compound.
  2. Chemical Synthesis: Although less common, synthetic methods have been developed to produce digitalin in laboratories. These methods often involve complex organic synthesis techniques, including glycosylation processes to form the glycoside structure.

Technical Details

The extraction process typically includes:

  • Drying: Leaves are dried to reduce moisture content.
  • Maceration: Dried leaves are soaked in a solvent to dissolve the glycosides.
  • Filtration and Concentration: The solution is filtered to remove solid residues, followed by concentration under reduced pressure to obtain crude digitalin.

Chemical synthesis may involve multi-step reactions, including protecting group strategies and selective reactions to ensure high yield and purity.

Molecular Structure Analysis

Structure

Digitalin has a complex molecular structure characterized by a steroid backbone with multiple hydroxyl groups and a sugar moiety. The molecular formula for digitalin is C23H34O6C_{23}H_{34}O_{6}.

Data

  • Molecular Weight: Approximately 414.51 g/mol
  • Structural Features: The structure includes a lactone ring, which is crucial for its biological activity.
Chemical Reactions Analysis

Reactions

Digitalin participates in various chemical reactions, primarily due to its hydroxyl groups and lactone functionality:

  1. Hydrolysis: In aqueous solutions, digitalin can undergo hydrolysis, breaking down into its aglycone (digitoxigenin) and sugar components.
  2. Glycosylation Reactions: Digitalin can be modified through glycosylation reactions to produce derivatives with altered pharmacological properties.

Technical Details

These reactions are often catalyzed by enzymes or occur under acidic or basic conditions, influencing the stability and bioavailability of digitalin.

Mechanism of Action

Process

Digitalin exerts its effects primarily through inhibition of the sodium-potassium ATPase enzyme in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels via sodium-calcium exchange mechanisms.

Data

  • Positive Inotropic Effect: Enhanced contractility of cardiac muscle.
  • Negative Chronotropic Effect: Reduction in heart rate due to increased vagal tone.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in alcohol and slightly soluble in water.
  • Melting Point: Approximately 250 °C.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in airtight containers.
  • pH Sensitivity: Stability can be affected by pH changes, particularly in aqueous solutions.
Applications

Digitalin is primarily used in clinical settings for:

  • Heart Failure Treatment: It helps improve cardiac output and manage symptoms associated with heart failure.
  • Arrhythmia Management: Used to control rapid heart rates by slowing conduction through the atrioventricular node.

Additionally, research continues into its potential applications in other areas such as cancer therapy due to its cytotoxic properties against certain cancer cell lines.

Introduction to Digitalin: Historical Context & Pharmacological Foundations

Botanical Origins and Chemical Characterization of Digitalin

Digitalin encompasses a group of pharmacologically active compounds extracted from foxglove plants (Digitalis spp.), notably Digitalis purpurea (purple foxglove) and Digitalis lanata (woolly foxglove). These biennial herbaceous plants produce characteristic tubular flowers containing over 30 distinct cardiac glycosides, with digitalin being a principal component alongside digoxin and digitoxin [1] [7]. The term "digitalin" historically referred to both a specific compound (a crystallizable mixture of glycosides) and broader plant extracts, though modern pharmacopeias now define precise chemical specifications.

Chemically, digitalin belongs to the cardenolide class of cardiac glycosides, characterized by a steroid nucleus (cyclopentanoperhydrophenanthrene) with an unsaturated lactone ring at C17 and glycosidic linkages at C3. The aglycone (genin) portion, digitoxigenin, provides the core biological activity, while the sugar moiety (typically three digitoxose molecules) influences solubility and pharmacokinetics [3] [8]. This structural configuration enables reversible binding to myocardial Na⁺/K⁺-ATPase, the molecular basis of its pharmacological action.

Digitalis species exhibit significant chemotypic variation in their glycoside profiles:

  • D. purpurea primarily contains purpurea glycosides A and B, which are acetylated precursors that convert to digitoxin and gitoxin during extraction
  • D. lanata features lanatosides (including digoxin precursors) with higher specific activity due to additional hydroxyl groups [1] [8]

Table 1: Cardiac Glycoside Composition in Digitalis Species

Botanical SourcePrimary GlycosidesAglycone CoreSugar MoietiesRelative Potency
Digitalis purpureaDigitalin, DigitoxinDigitoxigeninDigitoxose ×3Moderate
Digitalis lanataDigoxin, Lanatoside CDigoxigeninDigitoxose + GlucoseHigh
Digitalis luteaLuteolinDigitoxigeninDigitaloseLow

Modern analytical techniques, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), enable precise quantification of digitalin isomers and related compounds in plant material and pharmaceutical preparations. These methods reveal significant seasonal and geographical variations in glycoside content, with peak concentrations occurring during the second year's flowering period [1] [4].

Evolution of Digitalin in Traditional and Modern Pharmacopeias

The journey of digitalin from folk remedy to pharmacopeial standard illustrates the maturation of drug standardization practices. Early medical applications of foxglove were documented in 1250 CE by Welsh physicians (Physicians of Myddvai), though inconsistent preparation limited therapeutic utility [4] [7]. William Withering's 1785 monograph "An Account of the Foxglove" established the first systematic framework for digitalis therapy, correlating leaf preparation methods with clinical effects in dropsy (edema) and cardiac conditions [1] [4].

The 19th century witnessed critical phytochemical advances:

  • 1841: French pharmacists Homolle and Quevenne isolated amorphous "digitaline"
  • 1867: Nativelle obtained crystallized digitalin (later known as digitoxin)
  • 1875: Schmiedeberg purified digitoxin, establishing its stoichiometric properties [4] [7]

These isolations coincided with the formalization of pharmacopeial standards. The 1820 United States Pharmacopeia (USP) and 1858 British Pharmacopoeia (BP) emerged partly to address inconsistencies in botanical drug preparations, including digitalis formulations [5]. Early pharmacopeial monographs specified leaf harvesting protocols, drying conditions, and organoleptic evaluation – recognizing that alkaloid content varied significantly with processing methods.

Table 2: Pharmacopeial Milestones for Digitalis Glycosides

YearPharmacopeiaDevelopmentImpact on Standardization
1820USP First EditionIncluded Digitalis purpureaEstablished material sourcing guidelines
1867French CodexRecognized "digitaline crystallisée" (Nativelle)Differentiated crystalline vs. amorphous fractions
1930MultipleAdoption of biological assay (pigeon method)Activity-based standardization superseding weight measures
1950sInternationalChromatographic separation techniquesEnabled individual glycoside quantification
2020sUSP/EPHPLC-MS methods with chemical reference standardsSub-nanogram sensitivity for specific glycosides

Contemporary pharmacopeias (USP, European Pharmacopoeia, Japanese Pharmacopoeia) now define digitalis glycosides through highly specific monographs specifying multiple analytical parameters: identity tests (color reactions, chromatography), purity assessments (related substances, residual solvents), and potency assays [2] [5]. The evolution toward evidence-based quality attributes exemplifies how digitalin helped shape modern pharmacopeial science – transitioning from crude plant material to chemically defined active pharmaceutical ingredients with precisely characterized therapeutic profiles.

Mechanistic Pathways: Digitalin’s Role in Cardiac Glycoside Pharmacology

Digitalin exerts its primary pharmacological effects through highly specific inhibition of the Na⁺/K⁺-ATPase (sodium-potassium pump), a transmembrane enzyme critical for maintaining cardiomyocyte electrophysiological stability. This molecular targeting produces three principal cardiac effects: positive inotropy (enhanced contractility), negative chronotropy (reduced heart rate), and negative dromotropy (slowed conduction) [3] [6] [10].

The inotropic mechanism involves a cascade initiated by Na⁺/K⁺-ATPase inhibition:

  • Reduced sodium efflux increases intracellular Na⁺ concentration
  • Diminished Na⁺ gradient decreases Ca²⁺ extrusion via Na⁺/Ca²⁺ exchanger (NCX)
  • Elevated cytosolic Ca²⁺ enhances sarcoplasmic reticulum (SR) Ca²⁺ storage
  • Increased Ca²⁺ release during excitation-contraction coupling augments contractile force [3] [8]

Simultaneously, digitalin modulates cardiac electrophysiology through neurohormonal pathways:

  • Vagomimetic effects: Sensitization of baroreceptors and direct stimulation of vagal nuclei
  • Anti-adrenergic actions: Reduction of sympathetic outflow and norepinephrine release
  • Direct nodal effects: Prolongation of atrioventricular (AV) node refractory period [6] [10]

Digitalin's binding affinity varies across Na⁺/K⁺-ATPase isoforms (α1, α2, α3), with differential tissue distribution explaining organ-specific effects. The α1 isoform predominates in human myocardium, while neuronal isoforms influence autonomic signaling. Recent research reveals additional signaling cascades initiated by Na⁺/K⁺-ATPase inhibition:

  • Src-EGFR Kinase Activation: Triggers ROS generation and NF-κB signaling
  • Phospholipase C (PLC) Recruitment: Modulates calcium oscillations independent of contractile effects
  • PI3K-Akt Pathway Regulation: Influences cellular growth and survival mechanisms [6]

These pleiotropic actions position digitalin uniquely among cardiotonic agents – simultaneously modulating ion homeostasis, autonomic balance, and cellular signaling. Ongoing research explores implications beyond cardiology, including potential applications in neurological disorders and oncology where Na⁺/K⁺-ATPase isoforms demonstrate pathophysiological significance [6]. Contemporary molecular modeling reveals digitalin's stereospecific interaction with the M1-M2 extracellular loop of the Na⁺/K⁺-ATPase α-subunit, explaining its high binding affinity (Kd ≈ 10⁻⁹ M) and species-specific activity variations [8] [10].

Properties

CAS Number

752-61-4

Product Name

Digitalin

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C36H56O14

Molecular Weight

712.8 g/mol

InChI

InChI=1S/C36H56O14/c1-16-30(50-32-28(42)27(41)26(40)23(14-37)49-32)31(45-4)29(43)33(47-16)48-19-7-9-34(2)18(12-19)5-6-21-20(34)8-10-35(3)25(17-11-24(39)46-15-17)22(38)13-36(21,35)44/h11,16,18-23,25-33,37-38,40-44H,5-10,12-15H2,1-4H3/t16-,18-,19+,20+,21-,22+,23-,25+,26-,27+,28-,29-,30+,31-,32+,33+,34+,35-,36+/m1/s1

InChI Key

CKNOLMVLQUPVMU-YMMLYESFSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O

Synonyms

digitalin

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.